molecular formula C23H17Cl2N3O2S B2740375 N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422282-76-6

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2740375
CAS No.: 422282-76-6
M. Wt: 470.37
InChI Key: TZUDGUFRUGGZJX-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a bicyclic 1,2,3,4-tetrahydroquinazoline core with two distinct chlorinated benzyl substituents: a 3-chlorophenylmethyl group at the N1-position and a 4-chlorophenylmethyl group at the C3-position. The 7-carboxamide group introduces hydrogen-bonding capability, which may improve solubility and binding specificity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O2S/c24-17-7-4-14(5-8-17)13-28-22(30)19-9-6-16(11-20(19)27-23(28)31)21(29)26-12-15-2-1-3-18(25)10-15/h1-5,7-8,10,16,19-20H,6,9,11-13H2,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIDQPJOZGTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NCC3=CC(=CC=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features multiple functional groups that contribute to its biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C23H17Cl2N3O2SC_{23}H_{17}Cl_{2}N_{3}O_{2}S, with a molecular weight of 470.4 g/mol. The IUPAC name reflects its intricate structure, which includes chlorophenyl groups and a sulfanylidene moiety.

PropertyValue
Molecular FormulaC23H17Cl2N3O2S
Molecular Weight470.4 g/mol
IUPAC NameN-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
InChI KeyTZUDGUFRUGGZJX-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds related to N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene have notable antibacterial activity. A study highlighted the antibacterial efficacy of similar compounds against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin. For instance, MIC values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating a strong potential for these compounds in treating bacterial infections .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.020E. coli

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, effectively blocking their activity and disrupting critical cellular processes necessary for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene significantly reduced the viability of various cancer cell lines when tested at varying concentrations. The results suggested a dose-dependent response, with higher concentrations leading to increased cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cellular metabolism and proliferation.
  • Cell Membrane Interaction : It may alter cell membrane permeability, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : It can induce oxidative stress within bacterial cells, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Structural Analogs and Substituent Effects

Compound Name / ID Substituents Key Properties Biological Activity
Target Compound N-(3-ClC₆H₄CH₂), C3-(4-ClC₆H₄CH₂), 2-S, 4-O, 7-CONH₂ High lipophilicity (Cl groups), moderate solubility (carboxamide) Potential AChE inhibition (inferred)
3-[(4-ClC₆H₄)CH₂]-N-(2-MeOC₆H₄CH₂)-... () N-(2-MeOC₆H₄CH₂), C3-(4-ClC₆H₄CH₂) Lower lipophilicity (methoxy group), enhanced metabolic stability Not reported, but predicted CNS activity due to methoxy group
N-(2-ClC₆H₄CH₂)-3-(4-MeC₆H₄)-... () N-(2-ClC₆H₄CH₂), C3-(4-MeC₆H₄), 3-NO₂C₆H₄CH₂ High reactivity (nitro group), potential toxicity Unclear; nitro groups often associated with prodrug activation
2-{[3-(4-ClC₆H₄)-4-O-...-acetamide () C3-(4-ClC₆H₄), 2-S-CH₂CO-N-Ar Variable solubility (sulfanylacetamide), tunable steric bulk AChE inhibition (e.g., compound 4d-f in )

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s dual chlorophenyl groups increase logP compared to methoxy-substituted analogs (), favoring blood-brain barrier (BBB) permeation .
  • Solubility: The 7-carboxamide group improves aqueous solubility relative to non-polar derivatives (e.g., ’s nitro-containing analog) .
  • Metabolic Stability : Chlorinated aromatics may slow hepatic clearance compared to methyl or methoxy substituents, as seen in and .

Research Findings and Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Type Example Compound Impact on Lipophilicity Impact on Solubility
3-ClC₆H₄CH₂ Target Compound ↑↑ (Cl groups) → (carboxamide mitigates)
2-MeOC₆H₄CH₂ ↓ (methoxy) ↑ (polar group)
4-MeC₆H₄ → (methyl)

Table 2: Predicted Pharmacokinetic Parameters (SwissADME)

Parameter Target Compound ’s 4d-f
BBB Permeation High (logBB >0.3) High
CYP2D6 Inhibition Moderate Low
Renal Clearance Low Low

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